molecular formula C8H14Cl2N2 B6208824 3-(aminomethyl)-2-methylaniline dihydrochloride CAS No. 2703775-03-3

3-(aminomethyl)-2-methylaniline dihydrochloride

Cat. No.: B6208824
CAS No.: 2703775-03-3
M. Wt: 209.11 g/mol
InChI Key: XSPWHTDDQREPSU-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-methylaniline dihydrochloride is a chemical compound supplied as a dihydrochloride salt to enhance its stability and solubility. With the molecular formula C8H14Cl2N2 and a molecular weight of 209.12 g/mol, this aromatic diamine serves as a versatile building block in organic synthesis and pharmaceutical research . The compound features both a primary aromatic amine and a primary aminomethyl group on the same benzene ring, allowing it to participate in sequential or simultaneous reactions. This makes it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. Researchers utilize this diamine in reactions such as diazotization, reductive amination, and polymer formation. The methyl substituent on the ring can influence the compound's electron density and steric profile, fine-tuning the properties of the resulting products. As a high-purity reagent, it is essential for producing consistent and reproducible results in experimental workflows. Handling should be conducted with appropriate personal protective equipment. This product is intended for laboratory and research applications. This compound is For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

2703775-03-3

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.11 g/mol

IUPAC Name

3-(aminomethyl)-2-methylaniline;dihydrochloride

InChI

InChI=1S/C8H12N2.2ClH/c1-6-7(5-9)3-2-4-8(6)10;;/h2-4H,5,9-10H2,1H3;2*1H

InChI Key

XSPWHTDDQREPSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)CN.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-2-methylaniline dihydrochloride typically involves the following steps:

    Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Formylation: The resulting 3-amino-2-methylaniline is subjected to formylation using formaldehyde to introduce the aminomethyl group.

    Hydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-2-methylaniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form more reduced amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemical Properties and Reactions

3-(Aminomethyl)-2-methylaniline dihydrochloride is characterized by an aminomethyl group attached to a benzene ring, along with a methyl group at the ortho position. This structural arrangement allows it to participate in various chemical reactions:

  • Oxidation : Can be oxidized to form quinones or other derivatives.
  • Reduction : Can be reduced to generate more reduced amine derivatives.
  • Substitution Reactions : The aromatic ring can undergo electrophilic substitution reactions such as halogenation and nitration.

Chemistry

In the field of chemistry, this compound serves as an important intermediate in synthesizing various organic compounds and dyes. Its unique structure allows for the development of new materials with specific properties.

Biology

The compound is employed in biological research to study enzyme mechanisms and as a substrate in biochemical assays. Its ability to form hydrogen bonds enhances its interaction with biological molecules, making it useful for investigating molecular pathways and interactions.

Medicine

In medicinal chemistry, this compound is a precursor for synthesizing pharmaceutical drugs. Its structural features may contribute to the therapeutic effects of resulting compounds, making it a valuable asset in drug development.

Industry

The compound is utilized in producing polymers, resins, and other industrial chemicals. Its reactivity facilitates the creation of materials with desired characteristics, supporting advancements in material science.

Case Studies

  • Synthesis of Dyes : Research has demonstrated that this compound can be used to create azo dyes through coupling reactions with diazonium salts. These dyes exhibit vibrant colors and are applied in textile industries.
  • Enzyme Interaction Studies : In a study investigating enzyme kinetics, this compound was used as a substrate for specific enzymes, revealing insights into catalytic mechanisms and substrate specificity.
  • Pharmaceutical Development : A case study highlighted its role in synthesizing novel analgesics, where modifications to the aminomethyl group enhanced efficacy against pain receptors, showcasing its potential in therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-2-methylaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Reactivity: The aminomethyl group in the target compound offers higher nucleophilicity compared to the chloromethyl group in 3-(chloromethyl)-N,N-dimethylaniline hydrochloride, enabling easier participation in condensation reactions . In contrast, 2,6-dimethylaniline hydrochloride lacks an amine group on the ring, limiting its utility in coupling reactions but enhancing thermal stability for polymer applications .

Salt Form and Solubility: Dihydrochloride salts (e.g., target compound and 3-(2-aminoethyl)-phenylamine dihydrochloride) exhibit superior water solubility compared to monohydrochlorides (e.g., 3'-aminoacetanilide hydrochloride), facilitating their use in aqueous-phase reactions . The monohydrate form of 3-chloro-2-methylanilinium chloride enhances crystallinity, as demonstrated in hydrogen-bonding studies .

Synthetic Routes: The target compound is synthesized via reductive amination of 3-nitro-2-methylbenzyl chloride, followed by dihydrochloride salt formation . In contrast, 3'-aminoacetanilide hydrochloride is prepared by acetylation of m-phenylenediamine, highlighting differences in functional group protection strategies .

Stability and Handling Considerations

  • This compound is hygroscopic and requires storage under inert conditions to prevent decomposition, unlike the more stable 2,6-dimethylaniline hydrochloride .
  • Compounds with electron-withdrawing groups (e.g., 3-chloromethyl derivatives) exhibit lower thermal stability compared to those with electron-donating methyl or amine groups .

Biological Activity

3-(Aminomethyl)-2-methylaniline dihydrochloride, a compound characterized by its amino and methyl groups attached to a phenyl ring, has garnered attention for its significant biological activity. This article delves into its pharmacological properties, synthesis methods, and comparative studies with structurally similar compounds.

  • Molecular Formula : C9H13Cl2N
  • Molecular Weight : Approximately 209.12 g/mol
  • Structure : The presence of an amino group and a methyl group contributes to its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits several important biological activities:

  • Nitric Oxide Synthase Pathways : It influences nitric oxide synthase, which is crucial for vasodilation and immune response modulation. This pathway is significant in various physiological processes, including cardiovascular health and inflammatory responses.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it relevant in therapeutic contexts against bacterial infections.
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Some studies have reported that derivatives of similar compounds show enhanced cytotoxicity compared to standard treatments like 5-fluorouracil, indicating potential as an anticancer agent .

Comparative Analysis

To better understand the unique features of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
2-(Aminomethyl)-N-methylanilineC9H12ClNLacks dihydrochloride salt; different substitution pattern.
4-(Aminomethyl)-3-methylaniline dihydrochlorideC9H12ClNDifferent position of amino group; potential variation in biological activity.
N-[1-(aminomethyl)cyclopentyl]-2-methylanilineC10H15NCyclopentyl substitution offers distinct steric effects.

This table highlights how the specific structural arrangement of this compound influences its reactivity and biological interactions compared to other related compounds.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, emphasizing its accessibility for research and industrial applications. Common synthetic routes include:

  • Mannich Reaction : Involves the reaction of formaldehyde with an amine and a ketone or aldehyde to form the desired product.
  • Electrophilic Substitution : Utilizes nitroalkanes in the presence of catalysts to achieve the desired amine structure .

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Study on Nitric Oxide Synthase Inhibition : A study demonstrated that the compound significantly affects nitric oxide levels in vitro, suggesting potential applications in treating conditions involving vascular dysfunction.
  • Antimicrobial Efficacy Testing : Research conducted on various bacterial strains showed that the compound exhibited varying degrees of antimicrobial activity, warranting further exploration into its therapeutic applications.

Q & A

Q. What are the key synthetic routes for 3-(aminomethyl)-2-methylaniline dihydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves sequential steps: (1) nitration of 2-methylaniline to introduce nitro groups, (2) selective reduction of nitro to amino groups using catalysts like Pd/C under hydrogen, (3) formylation of the amino group to introduce an aminomethyl moiety, and (4) conversion to the dihydrochloride salt via HCl treatment. Key optimizations include temperature control during nitration (0–5°C to avoid byproducts) and pH adjustments during salt formation (pH ~2–3 for precipitation). Catalyst loading (e.g., 5% Pd/C) and reaction time (12–24 hours for reduction) significantly affect yields .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., aminomethyl at position 3, methyl at position 2).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% typically required for research-grade material).
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 221.5 for the free base).
  • Elemental Analysis : Matches calculated vs. observed C/H/N/Cl ratios to confirm stoichiometry .

Q. How does the dihydrochloride form influence solubility and stability in aqueous solutions?

  • Methodological Answer : The dihydrochloride salt enhances aqueous solubility (up to 50 mg/mL in water at 25°C) due to ionic interactions. Stability studies under varying pH (3–7) and temperature (4°C vs. 25°C) show optimal degradation resistance at pH 5–6. Gravimetric analysis after lyophilization confirms minimal decomposition over 6 months when stored desiccated at -20°C .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer : The aminomethyl group participates in hydrogen bonding with active-site residues (e.g., in kinases or GPCRs), while the methyl group at position 2 enhances hydrophobic interactions. Computational docking (AutoDock Vina) and mutagenesis studies (e.g., alanine scanning) can identify critical binding residues. Surface plasmon resonance (SPR) quantifies binding affinity (KD values in µM–nM range) .

Q. How do structural modifications (e.g., halogen substitution or positional isomerism) affect biological activity compared to analogs?

  • Methodological Answer :
  • Chlorine vs. Methyl Substitution : Chlorine at position 5 (as in 3-(aminomethyl)-5-chloroaniline dihydrochloride) increases electrophilicity, enhancing covalent binding to cysteine residues.
  • Positional Isomerism : Moving the methyl group to position 4 reduces steric hindrance, improving target engagement (e.g., IC50 shifts from 10 µM to 2 µM in kinase assays).
    Comparative studies use dose-response curves (e.g., IC50, EC50) and molecular dynamics simulations (GROMACS) to validate structure-activity relationships .

Q. How should researchers address contradictions in reported bioactivity data across studies using similar analogs?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., buffer ionic strength, ATP concentrations in kinase assays). Standardization strategies include:
  • Internal Controls : Use reference inhibitors (e.g., staurosporine for kinase assays).
  • Data Normalization : Express activity as % inhibition relative to vehicle controls.
    Meta-analysis of published data (e.g., ChEMBL database) identifies outliers and highlights protocol-dependent variability .

Q. What strategies optimize reaction conditions for large-scale synthesis without compromising purity?

  • Methodological Answer :
  • Flow Chemistry : Continuous nitration/reduction steps reduce reaction time (from 24 hours to 2 hours) and improve safety.
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation (e.g., nitro to amine conversion).
  • Crystallization Optimization : Antisolvent addition (e.g., ethanol) during salt formation increases crystal uniformity (≥95% purity, confirmed by XRD) .

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